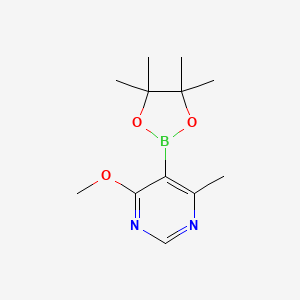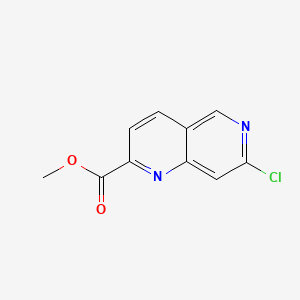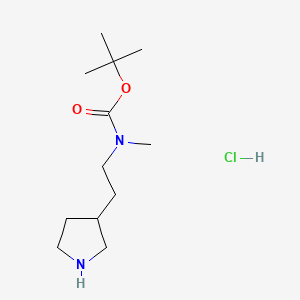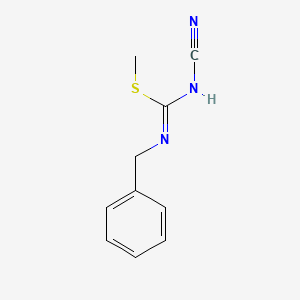
(3-Fluoro-1H-indazol-5-YL)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Fluoro-1H-indazol-5-YL)methanol is a chemical compound that belongs to the indazole family, which is known for its diverse biological activities.
Vorbereitungsmethoden
The synthesis of (3-Fluoro-1H-indazol-5-YL)methanol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the synthesis might involve the use of transition metal-catalyzed reactions, reductive cyclization reactions, or other optimized synthetic schemes . Industrial production methods often focus on optimizing yield and purity while minimizing byproducts.
Analyse Chemischer Reaktionen
(3-Fluoro-1H-indazol-5-YL)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or aldehydes, while substitution reactions could introduce different functional groups onto the indazole ring .
Wissenschaftliche Forschungsanwendungen
(3-Fluoro-1H-indazol-5-YL)methanol has been explored for its potential applications in various scientific research fields. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential therapeutic effects, including anticancer and anti-inflammatory activities. Additionally, it has applications in the pharmaceutical industry as a precursor for drug development .
Wirkmechanismus
The mechanism of action of (3-Fluoro-1H-indazol-5-YL)methanol involves its interaction with specific molecular targets and pathways. For instance, indazole derivatives have been shown to inhibit certain enzymes or receptors, leading to their pharmacological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Vergleich Mit ähnlichen Verbindungen
(3-Fluoro-1H-indazol-5-YL)methanol can be compared with other indazole derivatives, such as (5-Fluoro-1H-indazol-3-YL)methanol and other substituted indazoles. These compounds share similar core structures but differ in their substituents, which can influence their biological activities and applications. The uniqueness of this compound lies in its specific substitution pattern, which can affect its reactivity and pharmacological properties .
Eigenschaften
Molekularformel |
C8H7FN2O |
|---|---|
Molekulargewicht |
166.15 g/mol |
IUPAC-Name |
(3-fluoro-2H-indazol-5-yl)methanol |
InChI |
InChI=1S/C8H7FN2O/c9-8-6-3-5(4-12)1-2-7(6)10-11-8/h1-3,12H,4H2,(H,10,11) |
InChI-Schlüssel |
XAHMDHJGNJGPFP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NNC(=C2C=C1CO)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2R)-2-[(2R)-2-[acetyl-[(2S)-2,6-diaminohexanoyl]amino]propanoyl]oxypropanoic acid](/img/structure/B13909360.png)

![cis-6-(hydroxymethyl)-6,7,8,8a-tetrahydro-1H-pyrrolo[2,1-c][1,4]oxazin-4-one](/img/structure/B13909368.png)
![N-{(E)-[4-(trifluoromethyl)phenyl]methylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B13909370.png)

![2,5-Dioxa-7-azaspiro[3.4]octan-6-one](/img/structure/B13909385.png)
![Tert-butyl 9,9-difluoro-2,7-diazaspiro[4.4]nonane-2-carboxylate;oxalic acid](/img/structure/B13909393.png)
![(2R,3S,4R,5R)-5-[6-(furan-2-ylmethylamino)purin-9-yl]-2-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B13909400.png)
![3-Benzyl-8-oxa-3,11-diazaspiro[5.6]dodecan-10-one](/img/structure/B13909408.png)
![2-Imidazo[2,1-b][1,3]thiazol-6-ylbutanoic acid](/img/structure/B13909415.png)


